N,2-Diethylhexanamide
CAS No.: 128666-06-8
Cat. No.: VC16104517
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128666-06-8 |
|---|---|
| Molecular Formula | C10H21NO |
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | N,2-diethylhexanamide |
| Standard InChI | InChI=1S/C10H21NO/c1-4-7-8-9(5-2)10(12)11-6-3/h9H,4-8H2,1-3H3,(H,11,12) |
| Standard InChI Key | XLCGTKDLMYYKMD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)C(=O)NCC |
Introduction
Structural and Physicochemical Properties
N,N-Diethylhexanamide belongs to the class of aliphatic amides, distinguished by its tertiary amide structure. The nitrogen atom is bonded to two ethyl groups and a hexanoyl chain, as confirmed by its IUPAC name and canonical SMILES representation: CCCCCC(=O)N(CC)CC. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | N,N-diethylhexanamide |
| Boiling Point | Not explicitly reported |
| Density | Not explicitly reported |
| Solubility | Likely soluble in organic solvents (e.g., THF, DCM) |
The compound’s tertiary amide configuration reduces hydrogen-bonding capacity compared to primary or secondary amides, enhancing its stability in non-polar environments. This property is critical for its applications in extraction processes and as a reaction medium.
Synthesis and Scalability
Conventional Synthesis Route
The primary synthesis method involves the acyl chloride-amine coupling reaction. Hexanoyl chloride reacts with N,N-diethylamine in tetrahydrofuran (THF) under controlled conditions:
Key parameters include:
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Solvent: THF ensures homogeneity and moderates exothermicity.
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Temperature: Initial cooling (0°C) prevents side reactions, followed by stirring at room temperature.
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Yield: Reported yields reach 87% under optimized conditions.
Applications in Scientific Research
Metal Ion Extraction
N,N-Diethylhexanamide exhibits selective binding affinity for actinides, making it invaluable in nuclear waste management and environmental monitoring. It facilitates the separation of uranium (U) and thorium (Th) from complex matrices via liquid-liquid extraction. The mechanism involves coordination between the amide’s carbonyl oxygen and metal ions, followed by solvation with the alkyl chains.
Cyclization Reactions
In the presence of IrCl(CO)(PPh₃)₂ and tetramethyldisiloxane (TMDS), N,N-diethylhexanamide undergoes iridium-catalyzed cyclization with isocyanides to form oxazole derivatives. The reaction proceeds via:
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Silylation of the amide carbonyl, activating the α-C–H bond.
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Cyclization with isocyanides through a [3+2] annulation pathway.
Reaction conditions and yields are summarized below:
| Catalyst | Silylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| IrCl(CO)(PPh₃)₂ (5 mol%) | TMDS | 1,2-Diethoxyethane | RT → 70°C | 51–96 |
This method enables efficient construction of 5-methoxy-4-phenyloxazole scaffolds, relevant to pharmaceutical chemistry.
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to N,N-diethylhexylamine, a precursor for surfactants.
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Oxidation: Strong oxidants convert the amide to hexanoic acid, though this pathway is less explored.
Pharmaceutical Intermediates
N,N-Diethylhexanamide serves as a building block for antimicrobial agents. Studies suggest it disrupts microbial cell membranes via hydrophobic interactions, though detailed structure-activity relationships remain under investigation.
Future Directions and Challenges
Enhanced Extraction Efficiency
Modifying the alkyl chain length or introducing electron-donating groups could improve actinide selectivity. Computational modeling may elucidate optimal substituents for target metal ions.
Green Synthesis Routes
Exploring photocatalytic amidation or enzyme-catalyzed reactions could reduce reliance on hazardous reagents like acyl chlorides .
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